molecular formula C9H13NOS B13300284 1-(4-Methanesulfinylphenyl)ethan-1-amine

1-(4-Methanesulfinylphenyl)ethan-1-amine

Cat. No.: B13300284
M. Wt: 183.27 g/mol
InChI Key: HXQQCOSSICGIMN-UHFFFAOYSA-N
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Description

1-(4-Methanesulfinylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methanesulfinylphenyl)ethan-1-amine typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction proceeds through a nucleophilic substitution mechanism, where the aniline derivative attacks the α-bromo position, leading to the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanesulfinylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Scientific Research Applications

1-(4-Methanesulfinylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfinylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfinyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methanesulfinylphenyl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfinyl group enhances its ability to form specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(4-methylsulfinylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-7H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQQCOSSICGIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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